molecular formula C20H25N3O6S2 B12475491 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B12475491
M. Wt: 467.6 g/mol
InChI Key: ZJPVSRARJAAQJJ-UHFFFAOYSA-N
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Description

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with methyl, methylsulfonyl, and morpholinylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with aniline to form 4-methyl-N-phenylbenzamide.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Morpholinylsulfonyl Substitution: The final step involves the reaction of the intermediate with morpholine and sulfuryl chloride to introduce the morpholinylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Pathway Modulation: Affecting various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-Methyl-3-[(methylsulfonyl)amino]phenyl}-3-thiophenecarboxamide
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • 2-(4-Methylsulfonylphenyl)ethanamine

Uniqueness

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H25N3O6S2

Molecular Weight

467.6 g/mol

IUPAC Name

4-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C20H25N3O6S2/c1-15-7-8-16(13-19(15)31(27,28)23-9-11-29-12-10-23)20(24)21-17-5-4-6-18(14-17)22(2)30(3,25)26/h4-8,13-14H,9-12H2,1-3H3,(H,21,24)

InChI Key

ZJPVSRARJAAQJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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